ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the condensation of a suitable imidazole derivative with an appropriate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate can be compared with other imidazole derivatives:
Ethyl 6-(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxoheptanoate: Similar structure but with a longer carbon chain.
Ethyl 6-(5-methyl-2-oxo-1-ethyl-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C15H24N2O4 |
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Molecular Weight |
296.36 g/mol |
IUPAC Name |
ethyl 6-(4-methyl-2-oxo-3-propyl-1H-imidazol-5-yl)-6-oxohexanoate |
InChI |
InChI=1S/C15H24N2O4/c1-4-10-17-11(3)14(16-15(17)20)12(18)8-6-7-9-13(19)21-5-2/h4-10H2,1-3H3,(H,16,20) |
InChI Key |
OPTMFTOIXJYUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(NC1=O)C(=O)CCCCC(=O)OCC)C |
Origin of Product |
United States |
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